molecular formula C24H25N3O3 B11682555 ethyl 4-(2,5-dimethyl-3-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate

ethyl 4-(2,5-dimethyl-3-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate

Cat. No.: B11682555
M. Wt: 403.5 g/mol
InChI Key: OYZXJMQZWHUMEE-PCLIKHOPSA-N
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Description

Ethyl 4-(2,5-dimethyl-3-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate is a complex organic compound that features a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2,5-dimethyl-3-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethylpyrrole with phenylacetylhydrazine under acidic conditions to form the hydrazone intermediate. This intermediate is then reacted with ethyl 4-formylbenzoate in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,5-dimethyl-3-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the hydrazone moiety to a hydrazine or amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to modify the aromatic ring or the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be investigated for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: It could serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound might be used in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism by which ethyl 4-(2,5-dimethyl-3-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazone moiety could play a role in binding to these targets, while the aromatic and pyrrole rings might facilitate interactions with hydrophobic regions of proteins.

Comparison with Similar Compounds

Ethyl 4-(2,5-dimethyl-3-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate can be compared to other compounds with similar structures, such as:

    Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate: Lacks the hydrazone moiety, which may result in different biological activity.

    Phenylacetylhydrazine derivatives: These compounds share the hydrazone moiety but may have different substituents on the aromatic ring or pyrrole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H25N3O3

Molecular Weight

403.5 g/mol

IUPAC Name

ethyl 4-[2,5-dimethyl-3-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]pyrrol-1-yl]benzoate

InChI

InChI=1S/C24H25N3O3/c1-4-30-24(29)20-10-12-22(13-11-20)27-17(2)14-21(18(27)3)16-25-26-23(28)15-19-8-6-5-7-9-19/h5-14,16H,4,15H2,1-3H3,(H,26,28)/b25-16+

InChI Key

OYZXJMQZWHUMEE-PCLIKHOPSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=N/NC(=O)CC3=CC=CC=C3)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)CC3=CC=CC=C3)C

Origin of Product

United States

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